molecular formula C15H34N2O B14241890 1,3-Bis(hexylamino)propan-2-ol CAS No. 188939-19-7

1,3-Bis(hexylamino)propan-2-ol

Cat. No.: B14241890
CAS No.: 188939-19-7
M. Wt: 258.44 g/mol
InChI Key: JVEKJTHWUKLNGM-UHFFFAOYSA-N
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Description

1,3-Bis(hexylamino)propan-2-ol is an organic compound with the molecular formula C15H34N2O It is characterized by the presence of two hexylamino groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(hexylamino)propan-2-ol typically involves the reaction of hexylamine with epichlorohydrin. The reaction proceeds through a nucleophilic substitution mechanism where hexylamine attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified using techniques such as distillation or crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(hexylamino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1,3-Bis(hexylamino)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(hexylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(hexylamino)propan-2-ol is unique due to its specific combination of hexylamino groups and propanol backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

188939-19-7

Molecular Formula

C15H34N2O

Molecular Weight

258.44 g/mol

IUPAC Name

1,3-bis(hexylamino)propan-2-ol

InChI

InChI=1S/C15H34N2O/c1-3-5-7-9-11-16-13-15(18)14-17-12-10-8-6-4-2/h15-18H,3-14H2,1-2H3

InChI Key

JVEKJTHWUKLNGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(CNCCCCCC)O

Origin of Product

United States

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